molecular formula C15H18N2O2 B415702 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione CAS No. 59184-59-7

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

Cat. No. B415702
CAS RN: 59184-59-7
M. Wt: 258.32g/mol
InChI Key: BDVRMGYEEWZCGX-UHFFFAOYSA-N
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Description

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, also known as compound 1, is a novel small molecule that has been extensively studied for its potential therapeutic properties. It is a synthetic compound that belongs to the class of indole-2,3-dione derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activities

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, as a derivative of isatin and indole, participates in the synthesis of various heterocyclic compounds, exhibiting a wide range of biological activities. Isatin and its derivatives are recognized for their versatility as substrates in the synthesis of pharmacologically active compounds, acting as precursors for numerous heterocyclic compounds. They demonstrate a variety of biological activities, including antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. For instance, specific isatin derivatives exhibit potent anticonvulsant activity at low concentrations, with Schiff bases among these derivatives being identified as notably effective anticonvulsant agents (Mathur & Nain, 2014).

Heterocyclic Compounds and Synthesis Methods

The synthesis of heterocyclic compounds based on isatins, including this compound, has been widely explored due to their significant biological activities and synthetic versatility. Isatins serve as building blocks for a broad range of N-heterocycles, undergoing various reactions to form new heterocyclic compounds. Recent literature emphasizes key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, reflecting the ongoing interest in these compounds for research and potential therapeutic applications (Sadeghian Zahra Sadeghian & Bayat, 2022).

Indole Synthesis and Classification

The classification and methods of indole synthesis, including strategies for creating this compound, have been extensively reviewed. Indole alkaloids, with their diverse organic synthesis methods, inspire chemists due to their structural complexity and biological relevance. The review of indole synthesis methods presents a framework for classifying all indole syntheses, highlighting the significance of each approach in facilitating the synthesis of indole derivatives for various scientific and therapeutic purposes (Taber & Tirunahari, 2011).

properties

IUPAC Name

1-(2-piperidin-1-ylethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVRMGYEEWZCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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